molecular formula C20H20N2O4S3 B2825617 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 906161-30-6

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2825617
CAS No.: 906161-30-6
M. Wt: 448.57
InChI Key: UXEGGQLBIMVXPJ-UHFFFAOYSA-N
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Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups, including a tetrahydroquinoline, a tosyl group, a thiophene, and a sulfonamide . Tetrahydroquinoline is a type of isoquinoline, a large group of natural products that have diverse biological activities against various pathogens and neurodegenerative disorders .


Synthesis Analysis

While the specific synthesis process for this compound is not available, tetrahydroquinoline analogs are often synthesized using the Pictet-Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The tetrahydroquinoline portion of the molecule is a bicyclic structure with a nitrogen atom in one of the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a sulfonamide group could potentially make it more polar and increase its solubility in water .

Scientific Research Applications

Inhibition of Enzymes

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been explored in the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine (Blank et al., 1980). Research shows this compound, and related derivatives, are effective in inhibiting PNMT activity in vitro, though in vivo efficacy at unit doses of 25 or 100 mg/kg was not confirmed.

Synthesis and Structural Studies

The compound has also been a focus in synthetic chemistry for creating various derivatives. For instance, N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones were utilized to generate aza-ortho-xylylenes, leading to the creation of tetrahydroquinoline and quinoline derivatives (Consonni et al., 1996). Another study focused on the condensation of N-sulfonylphenethylamines with formaldehyde to yield various N-tosyl-1, 2, 3, 4-tetrahydroisoquinolines (Itô & Tanaka, 1977).

Potential Anticancer Agents

Aromatic sulfonamides with a condensed piperidine moiety, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and shown to induce oxidative stress in cancer cells, suggesting potential as anticancer agents (Madácsi et al., 2013).

Antiviral Research

In antiviral research, derivatives of this compound have been developed and tested against avian paramyxo virus, with some showing higher activity than standard antiviral drugs (Selvakumar et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, tetrahydroquinoline analogs have been shown to have diverse biological activities against various pathogens and neurodegenerative disorders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could potentially explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-15-6-10-18(11-7-15)29(25,26)22-12-2-4-16-8-9-17(14-19(16)22)21-28(23,24)20-5-3-13-27-20/h3,5-11,13-14,21H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEGGQLBIMVXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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